benzo[d][1,2,3]thiadiazol-4-aMine
Description
Properties
IUPAC Name |
1,2,3-benzothiadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVOJWYFIZPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,2,3]thiadiazol-4-aMine typically involves the reaction of 2-aminobenzenethiol with nitrous acid, leading to the formation of the thiadiazole ring. The reaction is carried out under acidic conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-4-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Pharmaceutical Applications
Benzo[d][1,2,3]thiadiazol-4-amine derivatives are being investigated for their antimicrobial and anticancer properties. The thiadiazole moiety is known for its ability to exhibit a broad range of biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzo[d][1,2,3]thiadiazole derivatives against various pathogens. For instance:
- Compound 8d showed significant antifungal activity against Aspergillus niger and Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 32 to 42 μg/mL, compared to fluconazole (MIC = 24–26 μg/mL) .
- A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols demonstrated activity against E. coli and Streptococcus pyogenes at a concentration of 31.25 μg/mL .
Anticancer Research
The cytostatic properties of compounds containing the benzo[d][1,2,3]thiadiazole structure have been explored. For example:
- The compound megazol , a derivative of 2-amino-1,3,4-thiadiazole, has shown promise as an anti-trypanosomal agent in experimental infections caused by Trypanosoma cruzi and Trypanosoma brucei. Despite its high toxicity, it serves as a lead compound for developing new anti-trypanosomal agents .
Material Science Applications
Benzo[d][1,2,3]thiadiazole derivatives are also being utilized in the field of materials science, particularly in the development of organic semiconductors and luminescent materials.
Organic Semiconductors
The electron-deficient nature of benzo[d][1,2,3]thiadiazole makes it an attractive candidate for organic semiconductor applications:
- Synthesis and Structural Analysis : Research has shown that benzo[d][1,2,3]thiadiazole can be incorporated into new semiconducting polymers, which are essential for organic photovoltaics and light-emitting diodes (LEDs) .
Luminescent Materials
The potential for luminescent metal-organic frameworks (MOFs) based on benzo[d][1,2,3]thiadiazole has been explored:
- These frameworks exhibit promising photophysical properties that could be harnessed for applications in sensing and optoelectronic devices .
Agricultural Chemistry Applications
In agricultural chemistry, benzo[d][1,2,3]thiadiazole derivatives are being studied for their potential as agrochemicals.
Pesticidal Activity
Some derivatives have shown activity against agricultural pests:
- Studies indicate that certain benzo[d][1,2,3]thiadiazole compounds may act as effective pesticides due to their ability to disrupt biological processes in target organisms .
Data Summary
| Application Area | Compound/Derivatives | Activity/Properties |
|---|---|---|
| Pharmaceuticals | Compound 8d | Antifungal activity against A. niger and C. albicans |
| 4-amino derivatives | Antibacterial activity against E. coli and S. pyogenes | |
| Megazol | Anti-trypanosomal properties | |
| Material Science | Benzo[d][1,2,3]thiadiazole | Used in organic semiconductors |
| Luminescent MOFs | Promising photophysical properties | |
| Agricultural Chemistry | Thiadiazole derivatives | Potential pesticides |
Mechanism of Action
The mechanism of action of benzo[d][1,2,3]thiadiazol-4-aMine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s ability to interact with various biological receptors and enzymes underlies its diverse biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzo[d][1,2,3]thiadiazol-4-amine belongs to a broader class of benzothiadiazole derivatives. Below is a detailed comparison with analogous compounds, focusing on synthesis , reactivity , and applications .
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | C₆H₅N₃S | -NH₂ at position 4 | 151.19 |
| 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine | C₆H₄ClN₃S | -Cl at position 5, -NH₂ at 4 | 185.64 |
| 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | C₆H₂BrN₄S₂ | -Br at position 4, fused bis-thiadiazole | 296.16 |
| 4-(Piperidin-1-yl)benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | C₁₁H₁₀N₆S₂ | Piperidine at position 4 | 298.37 |
Key Observations :
- Positional Isomerism : The numbering of the thiadiazole ring ([1,2,3] vs. [1,2,5]) and substituent positions (e.g., -NH₂ at 4 vs. -Cl at 5) significantly alter electronic properties and reactivity .
- Electron-Withdrawing Groups : Bromine or chlorine substituents enhance electrophilic substitution reactivity, while amine groups enable nucleophilic reactions (e.g., coupling or alkylation) .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Benzo[d][1,2,3]thiadiazol-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Synthesis
This compound contains a thiadiazole ring fused with a benzene ring, which contributes to its unique chemical properties. The synthesis of this compound often involves multi-step processes that include reactions such as bromination and nucleophilic substitution. For instance, a recent study detailed the synthesis of 4-bromobenzo[d][1,2,3]thiadiazole and its derivatives through selective bromination techniques, yielding various functionalized products suitable for further biological evaluation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzo[d][1,2,3]thiadiazol derivatives. For example:
- Cytotoxic Properties : A review focused on 1,3,4-thiadiazole derivatives indicated that compounds containing this scaffold exhibited significant cytotoxicity against various cancer cell lines, including HEPG2 and HeLa. One derivative showed an EC50 value of 10.28 µg/mL against HEPG2 cells .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through activation of caspases, particularly in leukemia cell lines .
Antimicrobial Activity
The antimicrobial properties of benzo[d][1,2,3]thiadiazol derivatives have also been extensively studied:
- Antibacterial and Antifungal Effects : Derivatives have shown promising activity against Gram-positive bacteria and fungi. For instance, certain compounds demonstrated inhibition rates exceeding 60% against pathogens like Candida albicans .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 24 to 42 µg/mL against various microbial strains .
Nematicidal Activity
Recent research has explored the nematicidal properties of compounds incorporating benzo[d][1,2,3]thiadiazole:
- Inhibition of Meloidogyne incognita : A study synthesized novel derivatives that exhibited significant nematicidal activity at concentrations as low as 1 mg/L. Compounds A2 and A3 achieved inhibition rates of 50.4% and 53.1%, respectively .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzo[d][1,2,3]thiadiazole derivatives:
| Compound | Activity Type | EC50/MIC | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10.28 µg/mL | |
| Compound B | Antimicrobial | 24–42 µg/mL | |
| Compound C | Nematicidal | 50.4% at 1 mg/L |
The presence of electron-withdrawing groups on the thiadiazole ring has been associated with enhanced biological activity. Modifications at specific positions can lead to increased potency against targeted cells or pathogens.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on Anticancer Properties : A group synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
- Research on Antimicrobial Efficacy : Another study focused on synthesizing derivatives aimed at combating resistant bacterial strains. The findings suggested that specific substitutions could enhance antibacterial properties significantly .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for benzo[d][1,2,3]thiadiazol-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step pathways. One approach starts with 4-chloro-o-phenylenediamine, proceeding through nitration, cyclization, and reduction. For example, reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole to the amine derivative (1) uses an iron-acetic acid mixture in methanol, achieving high purity . Alternative routes employ thiophosgene or ammonium thiocyanate with potassium persulfate in dichloromethane, yielding thiocyanate derivatives (95% yield) .
- Key Variables : Solvent choice (e.g., MeOH vs. DCM), catalyst (iron-acetic acid), and reaction time (3–4 hours) critically impact yield and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. H and C NMR confirm structural integrity by identifying aromatic proton environments and sulfur/nitrogen bonding patterns. LC-MS validates molecular weight and purity (>98% by HPLC) . X-ray crystallography, as used in related thiadiazole derivatives, resolves crystal packing and intermolecular interactions .
Q. What are the primary derivatives of this compound, and how are they utilized in pharmaceutical research?
- Derivatives :
| Derivative | Synthesis Method | Application |
|---|---|---|
| Thiocyanate (6) | Thiophosgene reaction | Intermediate for muscle relaxants (e.g., tizanidine) |
| Isothiocyanate (7) | Ethylenediamine cyclization | Anticancer agent development |
| Glyoxalase inhibitors | Multi-armed thiadiazole design | Targeting tumor metabolism |
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound derivatization?
- Methodology : Density Functional Theory (DFT) simulations map electron density changes during key steps, such as nitro-group reduction or thiocyanate formation. Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives to biological targets like glyoxalase-I (Glo-I), correlating with IC values . For example, tetra-armed thiadiazole derivatives show enhanced Glo-I inhibition due to optimal active-site occupancy .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Case Study : The reduction of nitro precursors (e.g., 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole) using iron-acetic acid in methanol achieves >90% yield , while thiophosgene routes report 95% yields . Contradictions arise from solvent polarity (MeOH vs. DCM) and catalyst efficiency.
- Resolution : Comparative kinetic studies under controlled conditions (temperature, stoichiometry) and in situ monitoring via FT-IR or Raman spectroscopy identify rate-limiting steps.
Q. How do structural modifications of this compound enhance its bioactivity in anticancer research?
- Design Principles :
- Linker Optimization : Derivatives with di- or tri-methylene phenoxy spacers exhibit 8–10× higher Glo-I inhibition (IC = 3.0–23.6 µM) than non-spacered analogs .
- Heteroatom Substitution : Selenium analogs show reduced activity compared to sulfur due to atomic size mismatches in enzyme active sites .
- Experimental Validation : In vitro assays (e.g., MTT) on cancer cell lines (HeLa, MCF-7) quantify cytotoxicity, while ROS generation assays link MG accumulation to apoptosis .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
- Critical Factors :
- Regioselective Cyclization : Nitration of 4-chloro-o-phenylenediamine requires precise temperature control (0–5°C) to avoid di-nitration byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target amine from side products .
- Scale-Up Risks : Exothermic reactions during nitro-group reduction necessitate controlled reagent addition and cooling systems to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
